PI3K Isoform Selectivity Profile of the Oxazolidin-2-one-Pyrimidine Scaffold
The oxazolidin-2-one-pyrimidine scaffold, to which this compound belongs, is known to be a core structure for potent pan-Class IA PI3K inhibitors, with the clinical candidate NVP-CLR457 showing balanced low-nanomolar activity against p110α (IC50 12 ± 1.5 nM), p110β (8.3 ± 1.0 nM), and p110δ (8.3 ± 2.0 nM) isoforms, while being less potent against p110γ (230 ± 31 nM) . The target compound's specific IC50 values against these isoforms have not been reported in publicly accessible literature, preventing a direct comparison. The differentiation of this compound from NVP-CLR457 and other analogs is expected to stem from its distinct pyrimidin-2-yloxy-pyrrolidine substituent, which may alter the selectivity fingerprint.
| Evidence Dimension | PI3K isoform inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | NVP-CLR457: p110α IC50 = 12 nM, p110β = 8.3 nM, p110δ = 8.3 nM, p110γ = 230 nM |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Enzymatic PI3K inhibition assay (data from a known in-class comparator) |
Why This Matters
The specific isoform selectivity profile is critical for selecting the correct tool compound for dissecting PI3K signaling pathways in a given cellular context.
